4,4,4-Trifluorobutanethioamide
Overview
Description
4,4,4-Trifluorobutanethioamide is a chemical compound with the molecular formula C4H6F3NS. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of a butanethioamide structure. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanethioamide typically involves the reaction of 4,4,4-trifluorobutanamide with Lawesson’s reagent in tetrahydrofuran at a controlled temperature of 15°C for approximately 10 hours. The reaction is monitored using thin-layer chromatography, and upon completion, the mixture is diluted with sodium bicarbonate solution and extracted with ethyl acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluorobutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutanamide
- 4,4,4-Trifluorobutanoic acid
- Ethyl 4,4,4-trifluorobutyrate
Comparison: 4,4,4-Trifluorobutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 4,4,4-Trifluorobutanamide lacks the sulfur atom, resulting in different reactivity and applications. Similarly, 4,4,4-Trifluorobutanoic acid and its ester derivatives have different chemical properties and uses .
Biological Activity
4,4,4-Trifluorobutanethioamide is a compound that has garnered interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C4H7F3N
- Molecular Weight : Approximately 145.1 g/mol
- Functional Groups : Thioamide and trifluoromethyl group
The presence of the trifluoromethyl group is significant as it can enhance the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit antimicrobial properties, particularly against resistant strains of bacteria.
Antimicrobial Activity
Research indicates that compounds similar to this compound may possess significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with thioamide functionalities have shown effectiveness against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Case Study : A study demonstrated that thioamide derivatives exhibited bactericidal activity against drug-resistant strains of M. tuberculosis when used in combination with other anti-tuberculosis drugs .
Cytotoxicity
While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxic effects:
- Cytotoxicity Assays : Preliminary assays indicate that while the compound shows promising antibacterial activity, it also exhibits varying degrees of cytotoxicity against human cell lines. The selectivity index (SI) is an essential parameter in evaluating its therapeutic potential.
Data Table: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against M. tuberculosis | |
Cytotoxicity | Varies by cell line | |
Synergistic Potential | Enhanced activity with boosters |
Case Studies and Research Findings
Several case studies have highlighted the biological significance of thioamide derivatives:
- Study on Drug-Resistant Tuberculosis :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Properties
IUPAC Name |
4,4,4-trifluorobutanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVASTDIGBZAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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